N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide
Description
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide is a structurally complex acetamide derivative featuring a piperidinylcarbamothioyl core substituted with a hydroxy(diphenyl)methyl group. This compound is characterized by:
- A central piperidine ring modified at the 1-position with a carbonothioylamino linkage.
- An acetamide group attached to a para-substituted phenyl ring via the carbonothioylamino bridge.
Properties
Molecular Formula |
C27H29N3O2S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H29N3O2S/c1-20(31)28-24-12-14-25(15-13-24)29-26(33)30-18-16-23(17-19-30)27(32,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23,32H,16-19H2,1H3,(H,28,31)(H,29,33) |
InChI Key |
ZJJBRCYKUBRUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the diphenylmethyl group. The final step involves the formation of the carbonothioyl linkage and the acetamide group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of key features:
2-(4-Methoxyphenoxy)-N-{[4-(1-piperidinylsulfonyl)phenyl]carbamothioyl}acetamide
- Structural Differences: Replaces the hydroxy(diphenyl)methyl group with a 4-methoxyphenoxy moiety. Features a piperidinylsulfonyl group instead of a piperidinylcarbonothioyl linkage.
- Implications: The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity compared to the carbonothioyl group in the target compound. The methoxyphenoxy substituent may reduce steric hindrance compared to the bulky diphenylmethyl group .
2-Phenoxy-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}acetamide
- Structural Differences: Lacks the hydroxy(diphenyl)methyl group entirely. Retains a simpler phenoxy-acetamide backbone.
- Implications: Reduced steric bulk may improve solubility but decrease target specificity in hydrophobic binding pockets.
N-[4-((4-[4-(3-THIENYL)PHENOXY]PIPERIDIN-1-YL)CARBONYL)PHENYL]ACETAMIDE
- Structural Differences: Substitutes the hydroxy(diphenyl)methyl group with a 4-(3-thienyl)phenoxy moiety. Replaces the carbonothioylamino bridge with a carbonyl group.
- The carbonyl linkage may reduce thiourea-mediated metal chelation compared to the target compound .
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-phenoxyacetamide
- Structural Differences: Features an acetyl(methyl)amino group on the phenyl ring instead of the hydroxy(diphenyl)methyl-piperidine system. Retains the phenoxy-acetamide and carbamothioyl motifs.
Comparative Data Table
Research Findings and Implications
- Hydrophobic Interactions: The hydroxy(diphenyl)methyl group in the target compound provides enhanced hydrophobic character compared to simpler analogs (e.g., phenoxy or methoxyphenoxy derivatives), which may improve binding to lipophilic targets .
- Hydrogen-Bonding Capacity: The hydroxyl and carbamothioyl groups in the target compound offer dual hydrogen-bond donor/acceptor sites, a feature absent in sulfonyl- or carbonyl-containing analogs .
- Metabolic Stability : Compounds with acetylated amines (e.g., ) or sulfonyl groups () may exhibit increased resistance to enzymatic degradation compared to the target molecule’s hydroxyl group .
Biological Activity
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its pharmacological applications. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₁H₃₉N₃O₂S
- Molecular Weight : 501.66 g/mol
- CAS Number : 83799-24-0
This compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is pivotal in pyrimidine synthesis and has implications in immunosuppressive therapy .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety enhance antimicrobial efficacy .
- Antioxidant Properties : Research has indicated that the compound may exhibit antioxidant activity, contributing to its potential therapeutic effects in oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Notable Research Findings
- Dihydroorotate Dehydrogenase Inhibition :
- Antimicrobial Efficacy :
- Oxidative Stress Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
